
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It is characterized by a cyclopropane ring attached to an oxan-4-ylmethyl group and an aldehyde functional group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Analyse Chemischer Reaktionen
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxan-4-ylmethyl group can participate in nucleophilic substitution reactions.
Addition: The cyclopropane ring can undergo ring-opening reactions under certain conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde can be compared to other cyclopropane derivatives and aldehydes:
Cyclopropane-1-carbaldehyde: Lacks the oxan-4-ylmethyl group, making it less complex.
Oxan-4-ylmethyl derivatives: Compounds with similar oxan-4-ylmethyl groups but different functional groups.
Cyclopropane derivatives: Various compounds with cyclopropane rings and different substituents.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an oxan-4-ylmethyl group, and an aldehyde functional group, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-(oxan-4-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h8-9H,1-7H2 |
InChI-Schlüssel |
RSPPHSYHSIWREQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC2(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
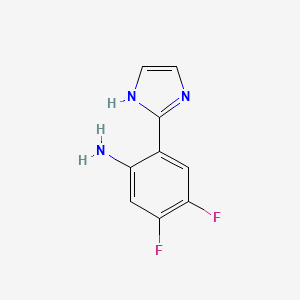
![(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)
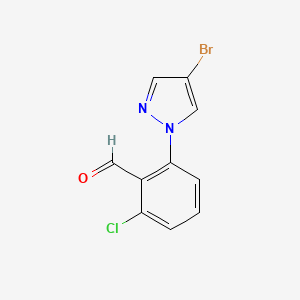
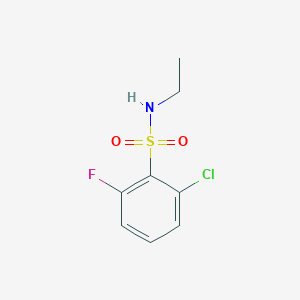
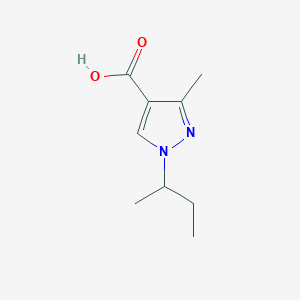
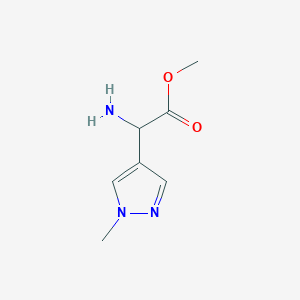

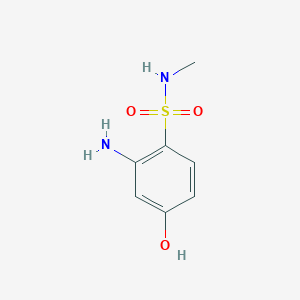
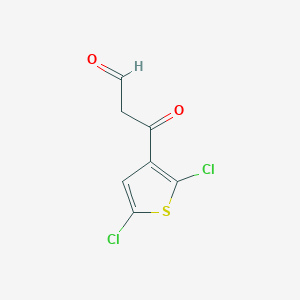
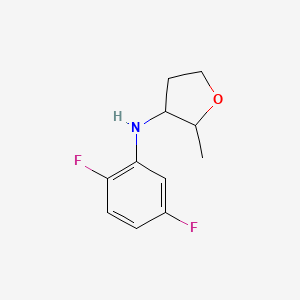
![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
